molecular formula C20H17ClN2 B7742727 N-benzylacridin-9-amine;hydrochloride

N-benzylacridin-9-amine;hydrochloride

Cat. No.: B7742727
M. Wt: 320.8 g/mol
InChI Key: QRDWSHKYRUMNAZ-UHFFFAOYSA-N
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Description

N-benzylacridin-9-amine;hydrochloride is an acridine-based chemical compound of significant interest in biomedical research, particularly in the development of novel therapeutic agents. Acridine derivatives are extensively investigated for their broad-spectrum biological activities, which include antiparasitic, anticancer, and antimicrobial properties . A primary mechanism of action for many bioactive acridines is their ability to intercalate into DNA, thereby disrupting nucleic acid replication and function in target cells . This makes them a valuable scaffold for targeting rapidly dividing cells or infectious agents. Recent scientific investigations highlight the potential of substituted 9-aminoacridines against protozoan parasites. Specifically, research on N-(9-acridinyl) derivatives has demonstrated promising in vitro efficacy against Toxoplasma gondii tachyzoites, with structural features such as aromatic substituents being identified as key influencers of anti-parasitic activity and cytotoxicity . Furthermore, acridine cores functionalized with benzyl groups have been synthesized and evaluated for their potent antitumor activities, showing efficacy against various human cancer cell lines . Researchers value this compound for exploring structure-activity relationships to develop new candidates competitive with standard treatments, while aiming for improved selectivity and reduced toxicity profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzylacridin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2.ClH/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;/h1-13H,14H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDWSHKYRUMNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination emerges as a primary method for synthesizing N-benzylacridin-9-amine hydrochloride. This one-pot reaction involves the condensation of 9-aminoacridine with benzaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred due to their selectivity for imine intermediates.

Example Protocol :

  • Reactants : 9-Aminoacridine (1 equiv), benzaldehyde (1.2 equiv), STAB (1.5 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Room temperature, 12–24 hours under inert atmosphere.

  • Workup : Acidic aqueous extraction (1 M HCl) followed by neutralization with NaOH to precipitate the free base.

  • Salt Formation : Treatment with concentrated HCl in ethanol yields the hydrochloride salt.

Yield : 78–85% after purification via recrystallization (ethanol/water).

Catalytic Enhancements

The use of Lewis acids, such as zinc chloride (ZnCl₂), accelerates imine formation. In one variant, ZnCl₂ (10 mol%) reduced reaction time to 6 hours with a marginal yield improvement (87%).

Nucleophilic Aromatic Substitution (SNAT)

Benzylation via Halobenzene Intermediates

SNAT enables direct benzylation of 9-aminoacridine using activated aryl halides. For example, 4-fluorobenzyl bromide reacts with 9-aminoacridine in the presence of cesium carbonate (Cs₂CO₃), a mild base that facilitates deprotonation without side reactions.

Protocol :

  • Reactants : 9-Aminoacridine (1 equiv), 4-fluorobenzyl bromide (1.1 equiv), Cs₂CO₃ (2 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Conditions : 80°C, 8–12 hours.

  • Isolation : Column chromatography (silica gel, ethyl acetate/hexane) followed by HCl salt formation.

Yield : 70–75%.

Limitations and Side Reactions

Competing C-alkylation is observed with bulky benzyl halides (e.g., 2-methylbenzyl chloride), reducing regioselectivity. Microwave-assisted SNAT (100°C, 1 hour) mitigates this issue, achieving 82% yield for ortho-substituted derivatives.

Solid-Phase Synthesis (SPS) for Scalable Production

Resin-Bound Intermediate Strategy

SPS offers precise control over functionalization, particularly for derivatives requiring amino acid conjugates. The Rink Amide-MBHA resin is functionalized with Fmoc-protected lysine, followed by coupling with 3-nitro-4-fluorobenzoic acid and subsequent SNAT with 9-aminoacridine.

Key Steps :

  • Resin Loading : Fmoc-Lys(Boc)-OH bound to Rink Amide-MBHA resin.

  • Activation : 3-Nitro-4-fluorobenzoic acid preactivated with HBTU/DIPEA.

  • Coupling : Reaction with 9-aminoacridine at 60°C for 24 hours.

  • Cleavage : TFA/water (95:5) liberates the product, which is precipitated with HCl/ether.

Yield : 84–87% with >95% purity (HPLC).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Scalability
Reductive AminationSTAB, DCM, rt8598High
SNATCs₂CO₃, DMSO, 80°C7595Moderate
Solid-Phase SynthesisRink resin, TFA cleavage8799Low

Advantages :

  • Reductive amination is cost-effective and scalable.

  • SPS ensures high purity for pharmaceutical applications.

Challenges :

  • SNAT requires stringent moisture control.

  • SPS involves specialized equipment and longer synthesis times.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8.4 Hz, 2H, ArH), 7.92 (s, 1H, NH), 7.48–7.32 (m, 9H, ArH), 5.12 (s, 2H, CH₂).

  • ESI-MS : m/z = 313.2 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity for SPS-derived batches .

Chemical Reactions Analysis

Types of Reactions

N-benzylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzylacridin-9-one.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-benzylacridin-9-one.

    Reduction: Various reduced forms of N-benzylacridin-9-amine.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzylacridin-9-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. It acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

9-Benzylaminoacridine Derivatives ()

Compounds 24–29 in are direct analogs differing in substituents on the benzyl ring or acridine core:

Compound Substituent(s) Yield (%) Physical Form Key Observations
24 4-Thiophen-2-yl 21 Yellow powder Enhanced π-π interactions due to thiophene
25 2-Methoxyacridin-9-yl 17 Yellow powder Methoxy group increases electron density
28 4-Fluorobenzyl 13 Green powder Fluorine enhances bioavailability via reduced metabolism
29 4-Chlorobenzyl 21 Yellow powder Chlorine improves lipophilicity and binding affinity

Key Differences :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) improve stability and target binding, while electron-donating groups (e.g., methoxy) alter electronic properties.
  • Yield : Substituents influence reaction efficiency; bulky groups (e.g., 4-methoxybenzyl) reduce yields to 9% .

Cyclopentaquinoline-Acridine Hybrids ()

Compounds 3b–3h feature acridine linked to cyclopentaquinoline via carboxamide chains:

Compound Alkyl Chain Length Yield (%) Melting Point (°C)
3b Propyl 64 200 (charred)
3d Pentyl 86.49 240
3h Nonyl - 190–195

Comparison :

  • Higher Yields: Improved yields (up to 86.49%) compared to simple benzylaminoacridines suggest better synthetic scalability .

9-Aminoacridine Derivatives (–6)

Examples include:

  • 9-Amino-2-phenylacridine (1f): Synthesized via Suzuki-Miyaura coupling, featuring a phenyl group at the 2-position .
  • 9-Amino-2,7-dibromoacridine (1c): Bromination enhances DNA intercalation but reduces solubility .

Key Contrasts :

  • Substitution Patterns : Bromo or methoxy substituents alter reactivity and steric hindrance, impacting DNA/enzyme interactions.
  • Salt Forms : Most are free bases, whereas the hydrochloride salt of N-benzylacridin-9-amine improves aqueous solubility.

Tacrine Analogs ()

N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine (a Tacrine derivative) shares structural similarities but includes a saturated tetrahydroacridine core:

Property N-Benzylacridin-9-amine Hydrochloride Tacrine Analog
Core Structure Fully aromatic acridine Partially saturated
Lipophilicity High (due to benzyl) Moderate
Cholinesterase Inhibition Presumed (based on analogs) Confirmed

Other Benzylamine Hydrochlorides ()

  • N-Benzylcyclohexylamine HCl : A cyclohexyl substituent increases steric bulk, reducing CNS penetration compared to aromatic benzyl groups .
  • Anthracene-based analogs : Larger aromatic systems (e.g., (anthracen-9-yl)methylamine HCl) exhibit stronger π-π stacking but poorer solubility .

Aminoacridine Hydrochloride ()

Aminoacridine hydrochloride lacks the benzyl group, resulting in:

  • Lower Lipophilicity : Reduced membrane permeability.
  • Different Applications : Primarily used as an antiseptic rather than a CNS drug .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Yield (%) Melting Point (°C) Key Substituent
N-Benzylacridin-9-amine HCl ~300 (estimated) 17–21 Not reported Benzyl
9-Amino-2-chloroacridine (1b) 258.5 - - Chloro
Cyclopentaquinoline-3d (C24H29ClN4O) 441.40 86.49 240 Pentyl-carboxamide

Q & A

Basic: What are the established synthetic pathways for preparing N-benzylacridin-9-amine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Acridine Core Formation : Condensation of diphenylamine derivatives with aldehydes or ketones under acidic conditions.
  • N-Benzylation : Reaction of the acridine intermediate with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the 9-position.
  • Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
    Key parameters include temperature control (60–80°C for benzylation) and inert atmosphere to prevent oxidation. Purification is achieved via recrystallization or column chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing N-benzylacridin-9-amine hydrochloride?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzyl group (δ ~4.5 ppm for CH₂) and aromatic acridine protons (δ ~7.5–8.5 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 325.1 for the free base).
  • FT-IR : Identifies N–H stretching (2500–3000 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹).
  • X-ray Crystallography (if crystals form): Resolves 3D structure, confirming the hydrochloride salt formation .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of N-benzylacridin-9-amine hydrochloride derivatives?

Methodological Answer:

  • Systematic Substitution : Introduce functional groups (e.g., electron-withdrawing/-donating groups) at the benzyl or acridine rings.
  • In Vitro Assays : Test derivatives for DNA intercalation (via ethidium bromide displacement assays) or enzyme inhibition (e.g., topoisomerase II activity).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets. Correlate computed binding energies with experimental IC₅₀ values .

Advanced: What experimental strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration).
  • Orthogonal Assays : Compare results from fluorescence-based DNA-binding assays with SPR (surface plasmon resonance) for direct binding kinetics.
  • Meta-Analysis : Statistically evaluate literature data (e.g., ANOVA) to identify outliers or confounding variables like impurity profiles .

Advanced: What methodologies study interactions with DNA or enzymes?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor hypochromism or shifts in λₘₐₐ during DNA intercalation.
  • Fluorescence Quenching : Measure changes in intrinsic fluorescence when the compound binds to enzymes (e.g., quenching via Förster resonance energy transfer).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

Basic: What are key stability considerations for handling N-benzylacridin-9-amine hydrochloride?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C; DSC (differential scanning calorimetry) can determine decomposition points (typically >200°C for acridine derivatives).
  • Light Sensitivity : Use amber vials to prevent photodegradation of the acridine core.
  • Hygroscopicity : Keep desiccated to avoid hydrolysis of the hydrochloride salt .

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